molecular formula C13H17FO2 B7995564 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde

Cat. No.: B7995564
M. Wt: 224.27 g/mol
InChI Key: QDUUJBXRQOVIEQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom and a pentyloxy group attached to a benzene ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde typically involves the introduction of the pentyloxy group and the fluorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the benzene ring. The pentyloxy group can be added through an etherification reaction. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-[(n-pentyloxy)methyl]benzoic acid.

    Reduction: 3-Fluoro-4-[(n-pentyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a pentyloxy group.

    4-Fluorobenzaldehyde: Lacks the pentyloxy group, making it less complex.

    3-Fluoro-4-ethoxybenzaldehyde: Contains an ethoxy group instead of a pentyloxy group.

Uniqueness

3-Fluoro-4-[(n-pentyloxy)methyl]benzaldehyde is unique due to the presence of both the fluorine atom and the pentyloxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-6-5-11(9-15)8-13(12)14/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUUJBXRQOVIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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